molecular formula C8H15Br B12312168 1-(Bromomethyl)-1-ethylcyclopentane

1-(Bromomethyl)-1-ethylcyclopentane

Cat. No.: B12312168
M. Wt: 191.11 g/mol
InChI Key: RJBUYSIBDMVKBM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-ethylcyclopentane is an organic compound with the molecular formula C8H15Br It consists of a cyclopentane ring substituted with a bromomethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethylcyclopentane can be synthesized through the bromination of 1-ethylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can be employed to obtain the desired monobromide .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-ethylcyclopentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to a methyl group.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 1-(Hydroxymethyl)-1-ethylcyclopentane.

    Elimination: 1-Ethylcyclopentene.

    Oxidation: 1-(Formylmethyl)-1-ethylcyclopentane.

    Reduction: 1-Methyl-1-ethylcyclopentane.

Scientific Research Applications

1-(Bromomethyl)-1-ethylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-ethylcyclopentane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-1-ethylcyclopentane is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct reactivity and properties compared to other brominated compounds. Its structure allows for selective functionalization, making it valuable in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

1-(bromomethyl)-1-ethylcyclopentane

InChI

InChI=1S/C8H15Br/c1-2-8(7-9)5-3-4-6-8/h2-7H2,1H3

InChI Key

RJBUYSIBDMVKBM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)CBr

Origin of Product

United States

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